Hederacolchiside A1
Description
Mass Spectrometry (MS) in Structural Analysis
Mass spectrometry is a pivotal tool for the structural analysis of Hederacolchiside A1 and for investigating its molecular interactions. Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and tandem mass spectrometry (LC-MS/MS) have provided significant insights.
Researchers have utilized TOF-SIMS to study the interaction between this compound and key components of the cell membrane. Specifically, this technique was employed to investigate the saponin's interaction with cholesterol and phospholipids (B1166683) within the membrane of human melanoma MEL-5 cells. acs.org Furthermore, two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) has been applied to analyze the cellular response to this compound. Studies have shown that treatment with the compound leads to a time-dependent increase in the release of soluble proteins from the cytosol into the culture medium, an effect quantitatively measured by 2D-LC-MS/MS. researchgate.netacs.org This powerful technique allows for the identification and quantification of proteins released from cells upon membrane permeabilization by the saponin (B1150181). acs.org
Spectrophotometric and Chromatographic Detection Methods
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a cornerstone technique for the isolation, purification, and quantification of this compound. richardbeliveau.orgmeasurlabs.com
The isolation of this compound from the dried leaves of Hedera colchica involves initial extraction with 80% ethanol, followed by partitioning and repeated column chromatography. richardbeliveau.org A crucial final step involves purification using reverse-phase HPLC (RP-HPLC) to achieve a high degree of purity. richardbeliveau.org In one established method, a μ-Bondapack C-18 column was used with a specific mobile phase composition, yielding this compound with up to 95% purity. richardbeliveau.org
The HPLC-DAD system works by passing the sample through a column, which separates the components of the mixture. measurlabs.com The DAD then measures the absorbance of each eluted component across a wide range of ultraviolet and visible light wavelengths, allowing for both quantification and an assessment of peak purity based on the UV-Vis spectrum. measurlabs.com
| Parameter | Specification |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | μ-Bondapack C-18, 10 μm, 300 x 3.9 mm |
| Mobile Phase | CH3CN / H2O / H3PO4 (50:49.89:0.11) |
| Flow Rate | 1 ml/min |
| Purity Achieved | Up to 95% |
Microscopic Approaches for Investigating Cellular Interactions
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to investigate the morphological changes that this compound induces on cell surfaces. researchgate.netacs.org This method provides direct visual evidence of the compound's physical impact on cell membranes.
When the electron beam of an SEM strikes a sample, it generates various signals, including secondary electrons that are used to create detailed images of the surface topography. myscope.training In studies involving this compound, SEM has been instrumental in observing the formation of pores or holes on the membranes of human melanoma MEL-5 cells after treatment with the compound. acs.org This visualization of membrane damage corroborates findings from other analytical methods, such as protein release assays, and provides a clear picture of the saponin's membrane-permeabilizing effects. researchgate.netacs.org SEM imaging can reveal features such as a roughened and granular cell surface or the budding of the cell membrane, which are indicative of cellular stress and membrane disruption. researchgate.netuni-lj.si
| Analytical Technique | Research Finding | Reference |
|---|---|---|
| TOF-SIMS | Demonstrated interaction of this compound with membrane cholesterol and phospholipids. | acs.org |
| 2D-LC-MS/MS | Showed a time-dependent increase in the release of soluble cytosolic proteins from treated cells. | researchgate.netacs.org |
| HPLC-DAD | Used for the purification of this compound to a purity of up to 95%. | richardbeliveau.org |
| Scanning Electron Microscopy (SEM) | Visualized the formation of holes and pores on the surface of cell membranes following treatment. | researchgate.netacs.org |
Structure
2D Structure
Properties
IUPAC Name |
10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O16/c1-22-30(49)33(52)35(54)38(59-22)63-37-32(51)26(61-39-36(55)34(53)31(50)25(20-48)60-39)21-58-40(37)62-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAXYBPXKLMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Table of Compounds
Chemical Synthesis and Analog Design of Hederacolchiside A1
Synthetic Methodologies for Hederacolchiside A1 and its Core Scaffolds
The synthetic approaches to this compound and related triterpenoid (B12794562) saponins (B1172615) involve the assembly of the oleanolic acid aglycone and the sequential or convergent coupling of saccharide units.
Linear and Convergent Synthetic Routes
Research findings indicate that both linear and one-pot synthetic strategies of glycosylation have been utilized for the synthesis of oleanolic acid-type saponins based on β-hederin and this compound. mdpi.comchemfaces.com
Chemoenzymatic Synthesis Considerations
Chemoenzymatic synthesis combines the power of chemical reactions with the specificity and efficiency of enzymatic transformations. This approach is particularly valuable for the synthesis of complex carbohydrates and glycoconjugates like saponins, where enzymatic glycosylation can offer high regio- and stereoselectivity that is challenging to achieve purely through chemical means.
While direct chemoenzymatic synthesis of this compound was not explicitly detailed in the search results, enzymatic methods have been explored for the glycosylation of colchicinoids, which share some structural complexity with the glycoside portion of this compound. For instance, biotransformation using microorganisms like Bacillus aryabhattai has been investigated for the glycosylation of colchicine (B1669291) and thiocolchicine, yielding 3-glycosylated derivatives. epo.orggoogle.com This suggests that enzymatic approaches could potentially be applied to the glycosylation steps in this compound synthesis or the synthesis of its glycoside fragment. Chemoenzymatic strategies are increasingly being explored for the synthesis of natural products, leveraging enzymes for specific transformations like oxidation or glycosylation at late stages of a synthesis. researchgate.netmdpi.com
Rational Design and Synthesis of this compound Derivatives
The rational design and synthesis of this compound derivatives aim to modulate its biological activity, improve pharmacokinetic properties, or reduce toxicity. This often involves targeted modifications of specific functional groups or the incorporation of new pharmacophoric moieties.
Targeted Functional Group Modifications (e.g., Ester, Amide)
Modifications of functional groups on the this compound structure, particularly at the C-28 carboxyl group of the oleanolic acid aglycone, have been explored to generate derivatives with altered biological profiles. The 28-COOH group of triterpene saponins is known to be associated with hemolytic toxicity. mdpi.com Replacing the 28-COOH group with small fragments containing ester or amide linkages has yielded derivatives with strong anti-tumor proliferation activity and, in some cases, decreased toxicity compared to the parent compound. mdpi.comnih.gov
For example, modification of this compound at the 28-COOH position resulted in a series of novel triterpenoid saponin (B1150181) compounds containing ester or amide groups. nih.gov These derivatives showed varied anticancer activity in vitro, with some exhibiting increased potency against human cancer cell lines. nih.gov
Interactive Data Table: Antiproliferative Activity of this compound and a Representative Derivative
| Compound | Functional Group Modification | Representative IC₅₀ Range (µM) |
| This compound | Native (28-COOH) | 2.2–8.4 mdpi.com / 2.4 chemfaces.com |
| Compound 19 (Derivative) | 28-COOH replaced by ester | Strong anti-tumor activity mdpi.com |
| Compound 1 (Derivative) | 28-COOH modified | 1.1-4.6 nih.gov |
Note: IC₅₀ values can vary depending on the cell line tested.
Incorporation of Pharmacophoric Moieties (e.g., Aryl Triazole, Nitric Oxide-Donating Groups)
Another strategy in analog design involves the incorporation of known pharmacophoric moieties onto the this compound scaffold to create hybrid molecules with potentially enhanced or novel biological activities.
Aryl triazole moieties, known for their diverse biological activities including anticancer properties, have been incorporated into this compound derivatives. medchemexpress.cnresearchgate.netnih.gov The synthesis of these derivatives has been achieved through methods such as Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition ("click chemistry"), a versatile reaction for joining molecular fragments. medchemexpress.cnresearchgate.netnih.govsemanticscholar.org Studies on these aryl triazole-bearing derivatives have shown that some compounds exhibit more potent antitumor activities against tested cancer cell lines compared to this compound. medchemexpress.cnnih.gov
Furthermore, nitric oxide (NO)-donating groups have been appended to this compound to synthesize derivatives with potential anticancer activity. google.commedchemexpress.eu These furoxan-based NO-releasing compounds have demonstrated significant proliferation inhibitory activities against various human tumor cell lines in vitro. medchemexpress.eu The design principle here is to combine the cytotoxic potential of the this compound scaffold with the biological effects of released nitric oxide.
Interactive Data Table: this compound Derivatives with Incorporated Pharmacophores
| Derivative Type | Incorporated Moiety | Synthetic Method Example | Observed Activity Example |
| Aryl Triazole Derivatives | Aryl Triazole | Cu(I)-catalyzed azide-alkyne cycloaddition medchemexpress.cnnih.gov | Enhanced antitumor activity medchemexpress.cnnih.gov |
| Nitric Oxide-Donating Derivatives | Furoxan (NO-donating) | Synthesis of furoxan-based compounds medchemexpress.eu | Significant proliferation inhibitory activity medchemexpress.eu |
The rational design and synthesis of these diverse derivatives highlight ongoing efforts to explore the structure-activity relationships of this compound and develop compounds with improved therapeutic potential.
Preclinical Pharmacological Mechanisms and Cellular Biology
Antitumor and Antiproliferative Mechanisms
Hederacolchiside A1 exhibits potent antitumor and antiproliferative activities across a range of cancer cell types. Its effects stem from its ability to interfere with fundamental cellular functions, leading to inhibited growth and increased cell death.
Cellular Growth Inhibition and Cell Cycle Arrest Induction
This compound has been shown to effectively inhibit the growth of various cancer cell lines. This growth inhibition is often accompanied by the induction of cell cycle arrest, a critical process that halts the division of cancer cells. For instance, studies on human colon cancer cells (SW480 and HT29) and mouse colon cancer cells (CT26) have demonstrated that this compound significantly reduces cell proliferation in a dose-dependent manner. This effect was confirmed through methods such as colony formation assays mdpi.comnih.govaacrjournals.orgresearchgate.net.
Further analysis using propidium (B1200493) iodide staining and flow cytometry has revealed that this compound treatment leads to a decrease in the proportion of cells in the G0/G1 phase and a notable increase in the populations of cells in the S and G2/M phases mdpi.comnih.gov. This indicates that this compound induces cell cycle arrest at both the S and G2/M phases, preventing cancer cells from progressing through the cell cycle and dividing mdpi.comnih.gov. Similar cell cycle arrest effects, specifically at the G1 phase, have been observed with derivatives of Pulsatilla saponin (B1150181) D, a related triterpenoid (B12794562) saponin, in HCT-116 cells frontiersin.org.
The following table summarizes some of the observed effects of this compound on cell growth and the cell cycle:
| Cell Line | Effect on Cell Growth | Cell Cycle Arrest Phase(s) | Source |
| SW480 (Colon) | Inhibition | S and G2/M | mdpi.comnih.gov |
| HT29 (Colon) | Inhibition | S and G2/M | mdpi.comnih.gov |
| CT26 (Colon) | Inhibition | S and G2/M | mdpi.comnih.gov |
| HCT-116 (Colon) | Inhibition | G1 (with derivative) | frontiersin.org |
| Melanoma cell lines | Preferential cytotoxicity | Not specified | chemfaces.com |
Apoptosis Induction and Associated Pathways
A significant mechanism underlying the antitumor activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells medchemexpress.comresearchgate.netnih.govtiprpress.com. This process involves a cascade of molecular events that lead to the dismantling of the cell. While some studies initially noted non-apoptotic cell death in certain melanoma cell lines at cytotoxic concentrations, the induction of apoptosis has been consistently observed in various other cancer models chemfaces.com.
Mitochondrial Dysregulation (e.g., Membrane Potential Reduction)
The mitochondria play a central role in the intrinsic apoptotic pathway. Research indicates that this compound can induce mitochondrial dysregulation, a key step in initiating apoptosis targetmol.comtiprpress.comresearchgate.netresearchgate.net. One observed effect is the reduction of the mitochondrial membrane potential tiprpress.comresearchgate.net. The collapse of the mitochondrial membrane potential is a critical event that precedes the release of pro-apoptotic factors from the mitochondria into the cytoplasm bio-rad-antibodies.com.
Caspase Activation and Bcl-2 Family Modulation
Apoptosis is executed by a family of cysteine proteases known as caspases. This compound has been shown to activate caspases, particularly effector caspases like caspase-3 and caspase-7, which are responsible for cleaving cellular substrates and leading to the morphological changes associated with apoptosis researchgate.nettiprpress.comresearchgate.netresearchgate.netgenome.jp.
The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is crucial in regulating the mitochondrial apoptotic pathway genome.jpbiomolther.org. Studies have demonstrated that this compound can modulate the expression levels of these proteins. Specifically, it has been reported to upregulate the levels of pro-apoptotic proteins, such as Bax, while downregulating the levels of anti-apoptotic proteins, such as Bcl-2 researchgate.nettiprpress.comresearchgate.netresearchgate.netsci-hub.se. This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis researchgate.nettiprpress.comresearchgate.netresearchgate.net.
The following table illustrates the impact of this compound on key apoptotic markers:
| Marker | Effect of this compound Treatment | Source |
| Mitochondrial Membrane Potential | Reduced | tiprpress.comresearchgate.net |
| Caspase-3 | Activated/Higher levels | tiprpress.comresearchgate.net |
| Bax | Upregulated | researchgate.netresearchgate.net |
| Bcl-2 | Downregulated | researchgate.nettiprpress.comresearchgate.netresearchgate.net |
Activation of Intrinsic Apoptosis Pathways
The intrinsic apoptotic pathway is primarily activated by intracellular signals, including DNA damage and mitochondrial dysfunction genome.jp. Evidence suggests that this compound induces apoptosis through the activation of this pathway researchgate.netnih.govoup.comnih.govtiprpress.comresearchgate.net. The reduction in mitochondrial membrane potential and the modulation of Bcl-2 family proteins are indicative of the involvement of the mitochondria-mediated intrinsic pathway nih.govtiprpress.comresearchgate.net. The subsequent activation of caspase-9, an initiator caspase in the intrinsic pathway, further confirms its involvement researchgate.nettiprpress.comoup.com. The convergence of the intrinsic pathway with the activation of effector caspases like caspase-3 leads to the execution of apoptosis tiprpress.comgenome.jp.
Furthermore, studies on novel this compound derivatives have also indicated the induction of cell apoptosis via mitochondrial-mediated intrinsic pathways in HepG2 cells nih.govresearchgate.net. This compound has also been shown to suppress proliferation by modulating the PI3K/Akt/mTOR signaling pathway, which plays a role in cell survival and apoptosis medchemexpress.comresearchgate.nettiprpress.comchemicalbook.com.
Anti-angiogenic Effects and Endothelial Cell Network Disruption
Neoangiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis richardbeliveau.orgnih.gov. This compound has demonstrated anti-angiogenic properties, suggesting its potential to inhibit tumor progression by targeting the tumor vasculature medchemexpress.comrichardbeliveau.orgnih.govmdpi.comtargetmol.com.
In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that this compound can inhibit matrigel-induced tubulogenesis, a process that mimics the formation of new blood vessels richardbeliveau.orgnih.gov. This inhibition occurs at micromolar concentrations richardbeliveau.orgnih.gov.
The anti-angiogenic activity of this compound appears to be associated with its interaction with plasma membrane cholesterol richardbeliveau.orgnih.gov. Cholesterol sequestration in the plasma membrane has been found to be critical for this activity richardbeliveau.orgnih.gov. This sequestration can affect the remodeling of endothelial membranes and the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a key receptor involved in angiogenesis richardbeliveau.org.
Moreover, this compound's effect on HUVEC network formation involves the activation of the Ras/MEK/ERK cascade chemfaces.comrichardbeliveau.orgnih.gov. The predominant activation of the Ha-Ras isoform, which reduces HUVEC tolerance to apoptosis, may contribute to the susceptibility of these cells to this compound chemfaces.comrichardbeliveau.orgoup.comnih.govescholarship.org. These findings suggest that this compound may slow down cancer proliferation and metastasis by inhibiting critical aspects of neoangiogenesis chemfaces.comrichardbeliveau.orgnih.gov.
Modulation of Key Oncogenic Signaling Cascades
This compound has been shown to influence critical signaling pathways frequently dysregulated in cancer, including the PI3K/Akt/mTOR and Ras/MEK/ERK cascades.
PI3K/Akt/mTOR Pathway Regulation
Studies indicate that this compound can suppress the proliferation of tumor cells by modulating the PI3K/Akt/mTOR signaling pathway. medchemexpress.comglpbio.comresearchgate.netnih.govdntb.gov.uacymitquimica.com This pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is common in many cancers. This compound has been found to effectively inhibit the phosphorylations of key components of this pathway, including phosphatidylinositol 3 kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (B549165) (mTOR). glpbio.comnih.gov This inhibition contributes to the induction of apoptosis in tumor cells. researchgate.netnih.gov
Research has shown that this compound reduces the levels of the anti-apoptotic protein Bcl-2 and increases the levels of cleaved caspase-3, a marker of apoptosis, in tumor cells. glpbio.com These findings suggest that the modulation of the PI3K/Akt/mTOR pathway by this compound plays a significant role in its ability to induce programmed cell death. researchgate.netnih.gov
Ras/MEK/ERK Pathway Interference
This compound is also known to affect the Ras/MEK/ERK signaling cascade. nih.govdntb.gov.uaproquest.comoup.com This pathway is involved in transmitting signals from cell surface receptors to the nucleus, regulating processes such as cell proliferation, differentiation, and survival. wikipedia.org Interference with this pathway can impact cellular responses to external stimuli and influence cancer cell growth and survival.
Studies have associated this compound's activity, particularly its inhibition of human umbilical vein endothelial cell (HUVEC) tubulogenesis, with the activation of the Ha-Ras/MEK/ERK cascade. nih.govdntb.gov.uaproquest.comoup.com This suggests that this compound's effects on endothelial cell function, relevant to angiogenesis which is crucial for tumor growth and metastasis, may involve the modulation of this pathway.
Interplay with Cellular Cholesterol Homeostasis and Membrane Integrity
This compound, being a triterpenoid saponin, interacts with cellular membranes, particularly with cholesterol, influencing membrane integrity and function. researchgate.netfrontiersin.org
Plasma Membrane Cholesterol Sequestration
Plasma membrane cholesterol sequestration has been identified as a critical factor in the activity of this compound. researchgate.netfrontiersin.org Saponins (B1172615), due to their amphiphilic structure, can bind to cholesterol within cell membranes. frontiersin.org This interaction can lead to the formation of complexes and alter the organization and function of the membrane. frontiersin.org
Research on this compound has demonstrated its ability to sequester plasma membrane cholesterol, and this sequestration is considered crucial for some of its observed activities, such as the inhibition of matrigel-induced angiogenesis. researchgate.netfrontiersin.org The interaction with cholesterol can affect membrane fluidity and the localization and activity of membrane-associated proteins involved in signaling pathways.
Cellular Membrane Permeabilization and Pore Formation
This compound can induce membrane-damaging effects, leading to the permeabilization of cellular membranes and the formation of pores. researchgate.netacs.orgnih.gov This mechanism is shared with other oleanane-type saponins. researchgate.net
Studies using scanning electron microscopy have shown the formation of holes on the membrane of cells treated with this compound. researchgate.netacs.orgnih.gov This permeabilization results in the release of intracellular components, such as soluble proteins, into the extracellular medium. researchgate.netacs.orgnih.gov The interaction of this compound with membrane components, including cholesterol and phospholipids (B1166683), is involved in this process. researchgate.netacs.orgnih.gov This membrane disruption can contribute to the cytotoxic effects of this compound on various cell types, including cancer cells. researchgate.netchemfaces.com
Autophagy Modulation as a Therapeutic Strategy
This compound has been shown to modulate autophagy, a cellular process involving the degradation and recycling of cellular components. nih.govnih.govmdpi.comaacrjournals.orgitic-sci.comresearchgate.net While autophagy can support tumor development by providing energy and materials, inhibiting it is being explored as a therapeutic strategy in cancer. nih.govnih.govmdpi.com
This compound has been found to suppress autophagy. nih.govnih.govmdpi.comaacrjournals.orgitic-sci.com Studies have demonstrated that this compound treatment leads to the accumulation of autophagy-related markers such as LC3B and SQSTM1, along with the formation of distinct vacuoles and abnormal intracellular organelles like autophagosomes. nih.govnih.govmdpi.comresearchgate.net This accumulation suggests an inhibition of autophagy flux. aacrjournals.org
Further research has indicated that this compound suppresses autophagy by inhibiting cathepsin C (CTSC), a lysosomal protease crucial for the completion of autophagy. nih.govnih.govmdpi.comaacrjournals.orgresearchgate.net this compound has been shown to decrease the expression and proteolytic activity of CTSC. nih.govmdpi.comaacrjournals.org This inhibition of CTSC by this compound contributes to the observed autophagy dysregulation and the subsequent reduction in cancer cell growth. nih.govmdpi.comaacrjournals.org
Data Table: Effects of this compound on Cellular Pathways and Processes
| Cellular Process/Pathway | Effect of this compound | Key Markers/Observations | Relevant Sections |
| PI3K/Akt/mTOR Pathway | Inhibition of phosphorylation of PI3K, Akt, and mTOR. glpbio.comnih.gov | Decreased p-PI3K, p-Akt, p-mTOR levels. glpbio.comnih.gov Increased cleaved caspase-3, decreased Bcl-2. glpbio.com | 4.1.4.1 |
| Ras/MEK/ERK Pathway | Activation/Interference (associated with specific activities) nih.govdntb.gov.uaproquest.comoup.com | Associated with inhibition of HUVEC tubulogenesis. nih.govdntb.gov.uaproquest.comoup.com | 4.1.4.2 |
| Plasma Membrane Cholesterol | Sequestration. researchgate.netfrontiersin.org | Formation of HCol-A1-cholesterol complexes. researchgate.net | 4.1.5.1 |
| Cellular Membrane Integrity | Permeabilization and Pore Formation. researchgate.netacs.orgnih.gov | Hole formation observed by SEM. researchgate.netacs.orgnih.gov Release of soluble proteins. researchgate.netacs.orgnih.gov | 4.1.5.2 |
| Autophagy | Suppression/Dysregulation. nih.govnih.govmdpi.comaacrjournals.orgitic-sci.com | Accumulation of LC3B-II and SQSTM1. nih.govnih.govmdpi.comresearchgate.net Vacuole and autophagosome accumulation. nih.govnih.govmdpi.comresearchgate.net | 4.1.6 |
| Cathepsin C (CTSC) | Inhibition of expression and proteolytic activity. nih.govmdpi.comaacrjournals.org | Decreased CTSC levels and activity. nih.govmdpi.comaacrjournals.org | 4.1.6 |
Accumulation of Autophagy-Related Markers (e.g., LC3B, SQSTM1)
Treatment with this compound leads to the accumulation of markers associated with autophagy. HA1 has been observed to markedly increase the level of LC3B-II and induce the accumulation of SQSTM1 (also known as p62). nih.govnih.govuni.lunih.gov LC3B-II is a lipidated form of LC3B that is incorporated into autophagosomal membranes, while SQSTM1 is a protein that links ubiquitinated substrates to the autophagy machinery, and its accumulation is indicative of impaired autophagic degradation. rsc.orgnih.gov The accumulation of these markers suggests that HA1 may suppress autophagy, potentially by inhibiting lysosomal degradation, similar to the effects observed with chloroquine. nih.govnih.gov
Induction of Cytoplasmic Vacuolization
A notable effect of this compound on cellular morphology is the induction of cytoplasmic vacuolization. Significant cytoplasmic vacuolization has been observed following treatment with HA1 in various cell types, including colon cancer cells and melanoma cells. nih.govuni.lumims.com This distinct vacuolar formation is noted as being unlike that induced by some other autophagy inhibitors. nih.gov
Anti-Parasitic Activity and Mechanistic Insights
This compound has demonstrated potent activity against several parasitic organisms, including Schistosoma species and Leishmania infantum.
Antischistosomal Efficacy and Parasite Viability Assessment
This compound (referred to as HSA in some studies) has shown significant antischistosomal activity, affecting parasite viability both in vivo and in vitro. Studies have demonstrated high activity against Schistosoma japonicum and Schistosoma mansoni, particularly against juvenile stages of the parasites harbored in mice. nih.govnih.govuni.lunih.gov The antischistosomal effect against 1-day-old juvenile schistosomes was reported to be even greater than that of currently used drugs such as praziquantel (B144689) and artesunate. nih.govuni.lu In in vivo assessments, HSA achieved substantial reductions in total and female worm burdens. nih.gov In vitro studies have also shown that HSA can kill newly transformed schistosomula (S. japonicum) at specific concentrations and incubation times. nih.gov
Table 1: Antischistosomal Efficacy of this compound (HSA) in Mice
| Parasite Species | Host | Parasite Stage | HSA Dose (mg/kg) | Worm Burden Reduction (%) | Citation |
|---|---|---|---|---|---|
| S. mansoni | Mice | 1-day-old juvenile | 8 | 88.6 | nih.gov |
| S. mansoni | Mice | 7-day-old juvenile | 8 | 80.7 | nih.gov |
| S. japonicum | Mice | Less than 11 days old juvenile | Not specified, high activity reported | 89.5 - 97.2 (total and female) | nih.govuni.lu |
| S. japonicum | Mice | Adult | 4-8 (daily for 5 days) | Dose-dependent reduction | nih.gov |
| S. japonicum | Mice | 1-day-old juvenile | 8 (single dose) | Significant reduction | nih.gov |
Anti-Leishmanial Effects on Parasite Development Stages
This compound has exhibited potent antileishmanial activity against Leishmania infantum, affecting all stages of parasite development. nih.govfishersci.canih.govnih.govuni.lu It has been identified as the most active compound among tested saponins against both extracellular promastigotes and intracellular amastigotes. nih.govfishersci.canih.govnih.gov In vitro studies have provided specific data on the potency of this compound against these developmental stages. fishersci.ca
**Table 2: In Vitro Anti-Leishmanial Activity of this compound against *Leishmania infantum***
| Parasite Stage | IC50 (μM) | Citation |
|---|---|---|
| Extracellular Promastigotes | 1.2 ± 0.1 | fishersci.ca |
| Intracellular Amastigotes | 0.053 ± 0.002 | fishersci.ca |
Alterations in Parasite Membrane Integrity and Potential
A key mechanism underlying the antiparasitic activity of this compound involves the alteration of parasite membrane integrity and potential. Studies on Leishmania infantum have shown that the saponin's antiproliferative effect is principally due to its action on the parasite membrane. fishersci.ca this compound appeared to be particularly effective in altering membrane integrity in Leishmania promastigotes. fishersci.ca At higher concentrations, saponins, including this compound, induced a rapid depletion of membrane potential and integrity. fishersci.ca Furthermore, in the context of antischistosomal activity, this compound has been shown to induce morphological changes in the tegument system of juvenile schistosomes, including extensive tegumental disruption such as sloughing and erosion, which relates to effects on membrane integrity. nih.gov Research on human melanoma cells also indicated that this compound can cause pores formation on cell membranes, leading to permeabilization and interaction with membrane components like cholesterol and phospholipids. wikipedia.org
Structure Activity Relationship Sar Studies and Drug Design Principles
Elucidation of Key Structural Determinants for Biological Activity
Research indicates that the biological activity of Hederacolchiside A1 is significantly influenced by its structural features. The presence of the oleanolic acid aglycone and the specific sugar sequence attached at the C3 position are considered crucial for its observed cytotoxicity. researchgate.netthieme-connect.com Studies comparing this compound with other saponins (B1172615) have highlighted the importance of the oleanolic acid aglycone for potent cytotoxic activity. researchgate.netthieme-connect.com Additionally, the sugar sequence O-α-L-rhamnopyranosyl (1 → 2)-α-L-arabinopyranoside at C3 appears to be a fundamental requirement for the anti-tumor activity of oleanolic acid monodesmosides. researchgate.netthieme-connect.com
Influence of Glycosidic Linkages and Monosaccharide Composition
The nature of the glycosidic linkages and the composition of the monosaccharide chain play a vital role in the activity of saponins like this compound. researchgate.netthieme-connect.comnih.govlibretexts.orgwikipedia.org this compound features a trisaccharide scaffold. mdpi.com Specifically, the sugar sequence O-α-L-rhamnopyranosyl (1 → 2)-α-L-arabinopyranoside at C3 is strongly associated with inducing cytotoxicity in oleanolic acid monodesmosides. researchgate.netthieme-connect.com The addition of a complementary glucopyranosyl moiety branched at C1 of arabinose can further influence cytotoxicity, with the effect varying depending on the specific monodesmoside. researchgate.netthieme-connect.com The linkage positions and the type of terminal monosaccharides have demonstrable effects on the cytotoxicity and selectivity of these saponins against cancer cell lines. chemfaces.com
Impact of Aglycone Structure on Pharmacological Profile
The aglycone, the non-sugar component of the saponin (B1150181), significantly impacts the pharmacological profile of this compound. As an oleanolic acid monodesmoside, its activity is strongly linked to the oleanolic acid aglycone. researchgate.netthieme-connect.com Comparative studies have shown that monodesmosides with an oleanolic acid aglycone exhibit higher cytotoxicity compared to those containing hederagenin, given the same sugar sequence. researchgate.netthieme-connect.com The structural difference between these two aglycones lies in a single polar group (-CH2-OH) at C-4 in ring A of hederagenin, which is absent in oleanolic acid. researchgate.net This difference contributes to the observed variations in cytotoxic activity. researchgate.net
Comparative SAR Analysis with Structurally Related Saponins (e.g., Hederacolchiside A, β-Hederin, Oleanolic Acid)
Comparing the activity of this compound with related saponins like Hederacolchiside A, β-Hederin, and Oleanolic Acid provides valuable SAR insights. Hederacolchiside A and this compound share the same sugar sequence but differ in their aglycone; Hederacolchiside A has hederagenin, while this compound has oleanolic acid. researchgate.netrichardbeliveau.orgnih.gov Studies indicate that this compound is more potent in inhibiting matrigel-induced angiogenesis compared to Hederacolchiside A and oleanolic acid. chemfaces.comrichardbeliveau.orgnih.gov β-Hederin, another oleanolic acid saponin with a structure close to this compound, also exhibits strong cytotoxic activity. researchgate.netthieme-connect.comnih.gov Oleanolic acid itself, the aglycone of this compound, shows different activity profiles compared to the glycosylated form. chemfaces.comrichardbeliveau.orgnih.gov These comparisons underscore the critical roles of both the aglycone and the specific glycosidic attachments in determining the biological activity of these compounds. researchgate.netthieme-connect.comchemfaces.comrichardbeliveau.orgnih.gov
Here is a table summarizing some comparative cytotoxicity data:
| Compound | Aglycone | Sugar Sequence at C3 | Cytotoxicity (Example IC50 range in µM) | Reference |
| This compound | Oleanolic acid | O-α-L-Rhap (1→2)-[β-D-Glcp (1→4)]-α-L-Arap | 4.5 - 12 (various cancer cells) | researchgate.netthieme-connect.com |
| β-Hederin | Oleanolic acid | O-α-L-Rhap (1→2)-α-L-Arap | Strong cytotoxicity | researchgate.netthieme-connect.com |
| Hederacolchiside A | Hederagenin | O-α-L-Rhap (1→2)-[β-D-Glcp (1→4)]-α-L-Arap | Lower cytotoxicity than this compound | researchgate.netthieme-connect.com |
| Oleanolic Acid | Oleanolic acid | None | Different activity profile | chemfaces.comrichardbeliveau.orgnih.gov |
Strategic Modifications for Enhanced Efficacy and Selectivity
Strategic chemical modifications of this compound have been explored to improve its therapeutic potential. Modification at the 28-COOH group of this compound has yielded novel triterpenoid (B12794562) saponin compounds, including ester or amide derivatives. nih.gov Some of these derivatives have shown decreased toxicity in acute toxicity trials in mice and increased in vitro anticancer activity compared to the parent compound. nih.gov For instance, one derivative exhibited stronger antiproliferative activities against human cancer cell lines, with IC50 values ranging from 1.1 to 4.6 µM, and potent tumor inhibition in vivo. nih.gov Introducing an aryl triazole moiety to this compound has also led to derivatives with moderate to high antitumor activities, with some showing more potent inhibitory effects than this compound. nih.gov One such compound demonstrated 2- to 7-fold greater potency than this compound and induced apoptosis in HepG2 cells via mitochondrial-mediated intrinsic pathways. nih.gov These studies highlight the potential of targeted structural modifications to enhance the efficacy and potentially improve the selectivity of this compound derivatives. nih.govnih.gov
Emerging Research Avenues and Translational Perspectives
Identification of Novel Molecular Targets and Signaling Networks
Research indicates that Hederacolchiside A1 exerts its effects through modulation of specific molecular targets and signaling pathways. A prominent pathway implicated is the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell proliferation and survival. This compound has been shown to suppress tumor cell proliferation by inducing apoptosis, a process mediated through its influence on this pathway. Specifically, it effectively inhibits the phosphorylations of phosphatidylinositol 3 kinase (PI3K), protein kinase B (Akt), and mammalian target of rapamycin (B549165) (mTOR). medchemexpress.comglpbio.comresearchgate.net This modulation leads to a reduction in mitochondrial membrane potential and Bcl-2 protein levels, while increasing cleaved caspase-3, markers associated with apoptosis. glpbio.comresearchgate.net
Beyond the PI3K/Akt/mTOR pathway, studies have also linked this compound to the modulation of the Ras/MEK/ERK pathway, particularly in the context of inhibiting human umbilical vein endothelial cell (HUVEC) tubulogenesis, a process relevant to angiogenesis. chemfaces.comnih.gov Furthermore, recent investigations have identified cathepsin C (CTSC), a lysosomal protease, as a target of this compound. aacrjournals.orgmdpi.comnih.gov Inhibition of CTSC by this compound leads to the dysregulation of autophagy, characterized by the accumulation of autophagy-related markers like LC3B-II and SQSTM1, ultimately contributing to reduced cancer cell growth. aacrjournals.orgmdpi.comnih.gov These findings highlight the multifaceted nature of this compound's interactions within cellular signaling networks.
Advanced Preclinical Models for Efficacy Evaluation (e.g., 3D Spheroids, Organoids)
To better recapitulate the complexity of in vivo tumors and improve the predictive power of preclinical studies, advanced three-dimensional (3D) cell culture models such as spheroids and organoids are increasingly being employed. ijbs.comresearchgate.netnih.govmdpi.com These models offer advantages over traditional two-dimensional (2D) cultures by mimicking the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and the presence of an extracellular matrix. ijbs.comresearchgate.netnih.govmdpi.com
Research on this compound has utilized these advanced models to evaluate its efficacy. Studies investigating its effect on colon cancer, for instance, have shown that this compound can reduce the growth of spheroids and organoids composed of cancer cells. nih.gov This demonstrates the relevance of these 3D models in assessing the compound's potential therapeutic effects in a more physiologically relevant context compared to standard monolayer cultures. ijbs.comnih.gov The use of patient-derived organoids further enhances the potential for personalized preclinical evaluations. mdpi.com
Applications in Proteomics and Cytosolic Subproteome Analysis
This compound has shown a unique application in the field of proteomics, specifically in the analysis of the cytosolic subproteome. Studies have demonstrated that this compound can be used to progressively permeabilize the membrane of cells, such as human melanoma MEL-5 cells. researchgate.netacs.orgnih.gov This permeabilization leads to the rapid release of soluble proteins from the cytosol into the surrounding medium. researchgate.netacs.orgnih.gov
This property allows for a novel strategy for cytosolic subproteome analysis. By carefully controlling the concentration and exposure time of this compound, researchers can selectively release cytosolic proteins while leaving other cellular compartments relatively intact. acs.org The released proteins can then be analyzed using techniques such as 2D-LC-MS/MS and 2D-SDS-PAGE. researchgate.netacs.orgnih.gov The release of cytosolic markers like lactate (B86563) dehydrogenase (LDH) has been shown to be time- and dose-dependent following this compound treatment. acs.org This method offers a rapid and efficient approach to gain insights into the cytosolic protein composition, which can be valuable for clinical proteomic studies. researchgate.netacs.orgnih.gov
Q & A
Q. Solvent Selection :
| Solvent | Solubility |
|---|---|
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
| Petroleum Ether | Insoluble |
| Strategies : |
- Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in culture media.
- Optimize concentrations below precipitation thresholds (logP = 7.36 indicates high hydrophobicity) .
[Advanced] How should mechanistic studies on this compound’s regulation of PI3K/Akt/mTOR pathways be designed?
Q. Methodology :
- Western Blotting : Quantify phosphorylated Akt (Ser473), mTOR (Ser2448), and downstream targets (e.g., p70S6K).
- siRNA Knockdown : Validate pathway specificity by silencing PI3K/Akt genes and observing apoptosis rescue.
- Kinase Assays : Use recombinant proteins to test direct inhibition (IC50 values).
Controls : Include positive controls (e.g., LY294002 for PI3K inhibition) and normalize to β-actin .
[Advanced] How can discrepancies in reported IC50 values for this compound across studies be analyzed?
Q. Potential Variables :
- Cell Line Heterogeneity : MCF-7 vs. H22 models may exhibit differential sensitivity due to genetic profiles.
- Assay Conditions : Varying exposure times (24–72 hrs) and serum concentrations affect results.
- Compound Stability : Degradation in storage (e.g., light exposure) alters efficacy.
Resolution : - Replicate experiments under standardized protocols.
- Cross-validate using orthogonal assays (e.g., ATP-luminescence vs. MTT) .
[Advanced] What considerations are critical for pharmacokinetic (PK) studies of this compound?
Q. Design :
- LC-MS/MS Quantification : Use rat plasma and validate linearity (1–500 ng/mL).
- Bioavailability : Compare oral vs. intravenous administration (absolute bioavailability = 0.141% ).
- Caco-2 Permeability Assays : Predict intestinal absorption (low permeability due to high molecular weight) .
Challenges : - Monitor metabolite formation (e.g., deglycosylated derivatives).
- Account for protein binding using equilibrium dialysis .
[Advanced] How can structural modifications of this compound improve antitumor efficacy while retaining solubility?
Q. Approaches :
- Aryl Triazole Derivatives : Introduce triazole moieties to enhance ROS generation (IC50 reduction to 4.89 μM in MCF-7 ).
- Nitric Oxide Donors : Conjugate with NO-releasing groups to synergize pro-apoptotic effects .
Evaluation : - Test logP and tPSA to balance hydrophobicity and solubility.
- Use molecular docking to predict interactions with Akt/mTOR domains .
[Advanced] What in vivo models are suitable for studying this compound’s antitumor effects?
Q. Models :
- H22 Hepatoma Xenografts : Measure tumor weight suppression (dose-dependent inhibition at 10–20 mg/kg ).
- Nude Mouse Xenografts : Use luciferase-tagged cells for bioluminescence imaging of metastasis.
Endpoints : - Tumor volume, survival rates, and histopathology (necrosis/apoptosis markers).
- Monitor toxicity via liver/kidney function tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
